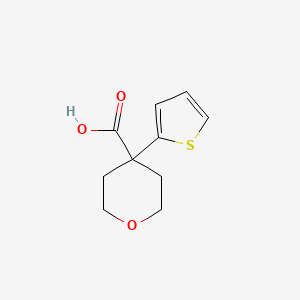

4-(Thiophen-2-yl)oxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Thiophen-2-yl)oxane-4-carboxylic acid, also known as 4-TOA, is a thiophen-containing carboxylic acid that is widely used in scientific research. It is a versatile compound that has been used in many different fields, such as in vitro and in vivo studies, as well as in the synthesis of other compounds. 4-TOA has been studied for its unique properties, such as its biochemical and physiological effects, and its mechanism of action. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Antinociceptive Activity : Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involves reacting thiophene-3-carboxylic acid derivatives with substituted amines, demonstrating antinociceptive activity in compounds (Shipilovskikh et al., 2020).

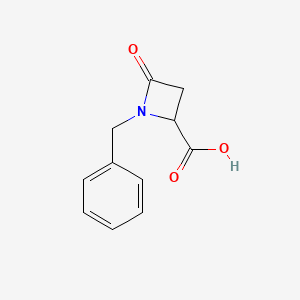

Conformational Studies : X-ray and NMR analysis of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester show its trans-configuration and conformational equilibrium, highlighting the impact of different solvents on its structure (Bogdanov et al., 2004).

Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, an electroactive polymer, involves a reaction with 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, showcasing its potential in electronic applications (Kaya & Aydın, 2012).

Biological and Pharmacological Applications

Antimicrobial Properties : Certain thiophene-2-carboxylic acid derivatives exhibit significant antimicrobial properties, making them potential candidates for antibacterial and antifungal applications (Mabkhot et al., 2017).

Anti-Inflammatory Activity : Cu(II) complexes with thiophen-2-yl carboxylic acids show notable antioxidant and anti-inflammatory activities, indicating potential in pharmacological research (Panagoulis et al., 2007).

Immunosuppressive Compounds : Novel immunosuppressive butenamides synthesized from thiophene-2-carboxylic acid demonstrate activity against T-lymphocytes, suggesting potential therapeutic uses in immunosuppression (Axton et al., 1992).

Material Science and Engineering

Liquid Crystal Properties : Thiophene derivatives have been used in the synthesis of liquid crystals, exhibiting phases like SmA and SmC, potentially useful in display technologies (Matharu et al., 2014).

Conducting Copolymers : Copolymerization of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester with thiophene leads to conducting polymers with electrochromic properties, relevant for electronic and photonic applications (Ertas et al., 2004).

Orientations Futures

Propriétés

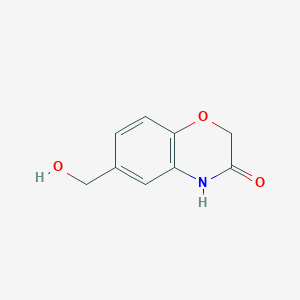

IUPAC Name |

4-thiophen-2-yloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOZQWRYINSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597760 |

Source

|

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880166-18-7 |

Source

|

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

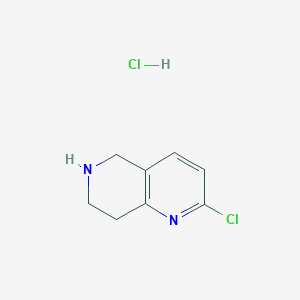

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)

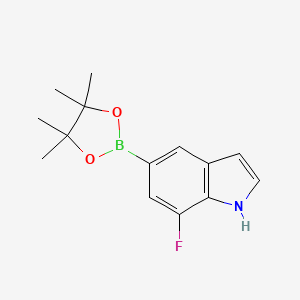

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)